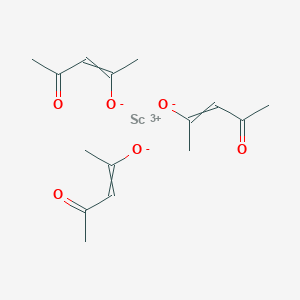
Tris(pentane-2,4-dionato-O,O')scandium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pentane-2,4-dionato-O,O')scandium is a useful research compound. Its molecular formula is C15H21O6Sc and its molecular weight is 342.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Tris(pentane-2,4-dionato-O,O')scandium, also known as tris(2,4-pentanedionato)scandium(III), is a coordination compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for future research.
- Chemical Formula : C15H21O6Sc
- Molecular Weight : 342.2796 g/mol
- CAS Registry Number : 14284-94-7
This compound is characterized by its coordination with the pentane-2,4-dionate ligand, which plays a crucial role in its biological interactions. The ligand's structure allows for the formation of stable complexes with various biomolecules.
The primary biological activity of this compound is attributed to its ability to interact with cellular components and enzymes. The compound has been shown to exhibit:
- Enzyme Inhibition : Similar to other metal complexes, it can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- DNA Interaction : Preliminary studies suggest that this compound may intercalate with DNA, potentially affecting gene expression and cellular replication processes.
Biochemical Pathways
The inhibition of enzymes by this compound can lead to significant changes in metabolic pathways. For instance:
- Lipid Metabolism : By inhibiting enzymes involved in lipid metabolism, this compound could reduce the absorption of dietary fats.
- Antioxidant Activity : Some studies indicate that metal complexes can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study involving various bacterial strains demonstrated that the compound showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
This suggests potential applications in developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that:
- The compound induced apoptosis in cancer cells at certain concentrations.
- It demonstrated selective toxicity towards transformed cells compared to normal cells.
DNA Binding Studies
Research involving gel electrophoresis has shown that this compound can bind to DNA and cause cleavage under oxidative conditions. This property could be leveraged for therapeutic applications in cancer treatment.
Propriétés
Numéro CAS |
14284-94-7 |
|---|---|
Formule moléculaire |
C15H21O6Sc |
Poids moléculaire |
342.28 g/mol |
Nom IUPAC |
pentane-2,4-dione;scandium(3+) |
InChI |
InChI=1S/3C5H7O2.Sc/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Clé InChI |
NYPXMGRKLWIPFL-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sc+3] |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sc+3] |
Key on ui other cas no. |
14284-94-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















